molecular formula C5H9F2N B13348124 Rel-(3R,5R)-3,5-difluoropiperidine

Rel-(3R,5R)-3,5-difluoropiperidine

Cat. No.: B13348124
M. Wt: 121.13 g/mol
InChI Key: FXAZVBOIOYBLII-RFZPGFLSSA-N
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Description

Rel-(3R,5R)-3,5-Difluoropiperidine is a fluorinated piperidine derivative with a defined stereochemical configuration at the 3rd and 5th positions. Its hydrochloride form (CAS 259110-61-7) has a molecular formula of C₅H₁₀ClF₂N, a molecular weight of 157.59 g/mol, and is typically stored under inert atmospheric conditions . Fluorinated piperidines are critical intermediates in medicinal chemistry, particularly in synthesizing bioactive molecules such as kinase inhibitors and cardiovascular drugs. The 3R,5R stereochemistry enhances metabolic stability and target binding affinity, making it valuable in drug design .

Properties

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

IUPAC Name

(3R,5R)-3,5-difluoropiperidine

InChI

InChI=1S/C5H9F2N/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3H2/t4-,5-/m1/s1

InChI Key

FXAZVBOIOYBLII-RFZPGFLSSA-N

Isomeric SMILES

C1[C@H](CNC[C@@H]1F)F

Canonical SMILES

C1C(CNCC1F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,5R)-3,5-difluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the direct fluorination of piperidine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize microreactors to control reaction parameters precisely, leading to higher efficiency and scalability. The use of flow chemistry also minimizes the risk of hazardous by-products and improves the overall safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,5R)-3,5-difluoropiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

Rel-(3R,5R)-3,5-difluoropiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Rel-(3R,5R)-3,5-difluoropiperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved pharmacokinetic properties.

Comparison with Similar Compounds

Stereoisomers of Difluoropiperidine

Difluoropiperidines exhibit distinct physicochemical and biological properties based on their stereochemistry. Key isomers include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Rel-(3R,5R)-3,5-Difluoropiperidine HCl 259110-61-7 C₅H₁₀ClF₂N 157.59 Preferred in drug synthesis for metabolic stability; used in kinase inhibitors
Rel-(3R,5S)-3,5-Difluoropiperidine 259110-62-8 C₅H₉F₂N 133.13 Lower thermal stability; less common in pharmaceuticals
(3S,5R)-3,5-Difluoropiperidine HCl 259110-60-6 C₅H₁₀ClF₂N 157.59 Used in agrochemicals; synthesis via diastereoselective methods

Key Findings :

  • The 3R,5R configuration optimizes hydrogen bonding with biological targets due to axial fluorine alignment, enhancing potency .
  • 3R,5S isomers may exhibit reduced bioavailability due to steric clashes in enzyme-active sites .

Substituent Effects: Fluorine vs. Methyl Groups

Replacing fluorine with methyl groups alters electronic and steric properties:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Applications
This compound - -F, -F 133.13 Drug intermediates, enzyme inhibitors
Rel-(3R,5S)-3,5-Dimethylpiperidine 14446-75-4 -CH₃, -CH₃ 113.20 Solubility enhancers; less bioactive

Key Findings :

  • Fluorine’s electronegativity increases polarity, improving water solubility compared to methyl groups .
  • Methyl groups introduce steric bulk, reducing binding affinity in chiral environments .

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